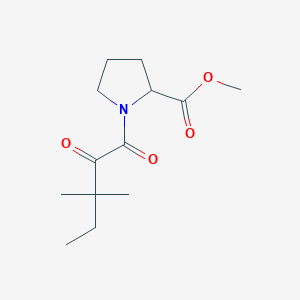

Methyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate

Description

Methyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate is a pyrrolidine-based derivative featuring a methyl ester at the 2-position and a 3,3-dimethyl-2-oxopentanoyl group at the 1-position of the pyrrolidine ring. The 3,3-dimethyl-2-oxopentanoyl moiety introduces steric bulk and ketonic functionality, which may influence its biological interactions or synthetic utility.

Properties

Molecular Formula |

C13H21NO4 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

methyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C13H21NO4/c1-5-13(2,3)10(15)11(16)14-8-6-7-9(14)12(17)18-4/h9H,5-8H2,1-4H3 |

InChI Key |

VLNHKSCDLQIJMI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCC1C(=O)OC |

Origin of Product |

United States |

Biological Activity

Methyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate is a synthetic compound with significant potential in biological research. This article delves into its biological activity, highlighting its molecular characteristics, mechanisms of action, and relevant case studies that illustrate its application in various biological contexts.

Molecular Characteristics

- Molecular Formula : C13H21NO4

- Molecular Weight : 255.31 g/mol

- IUPAC Name : this compound

- Purity : Typically ≥95% .

This compound functions primarily as an inhibitor of certain enzymatic activities. Its structural features suggest that it may interact with key proteins involved in metabolic pathways, particularly those associated with fatty acid metabolism and potential antimicrobial activity.

Inhibition of Enoyl Acyl Carrier Protein Reductase

One of the notable biological activities of this compound is its potential as an inhibitor of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. This enzyme plays a crucial role in the fatty acid elongation cycle, and inhibitors targeting it are of high interest due to the rising incidence of multidrug-resistant tuberculosis. Research indicates that pyrrolidine carboxamides, a class that includes this compound, have shown promising results in inhibiting InhA with significant potency improvements through structural optimization .

Antimicrobial Properties

Several studies have explored the antimicrobial properties of compounds similar to this compound. For instance:

- Study on Mycobacterial Inhibition :

- Molecular Glue Activity :

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally comparable to several pyrrolidine or piperidine carboxylates, differing in substituents, ester groups, and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations

Structural Variations and Bioactivity: The methyl ester in the target compound contrasts with bulky esters (e.g., pyridinylpropyl in GPI-1046), which enhance lipophilicity and target affinity . The 3,3-dimethyl-2-oxopentanoyl group is conserved in GPI-1046 and the piperidine analog, suggesting a role in binding FKBP (FK506-binding protein) immunophilins, which are implicated in neurotrophic effects . Thiol-containing analogs (e.g., captopril derivatives) exhibit antiplatelet activity due to sulfhydryl-mediated enzyme inhibition, a feature absent in the target compound .

Stereochemical Considerations: GPI-1046 and the piperidine analog specify (S)-configuration at the pyrrolidine/piperidine 2-position, critical for chiral recognition in biological systems .

Synthetic Methods :

- The target compound’s synthesis likely mirrors Schlenk techniques or carbodiimide-mediated acylations used for related pyrrolidine esters (e.g., coupling of proline derivatives with acid chlorides) .

- By contrast, captopril-derived analogs require thionyl chloride (SOCl2) for esterification, introducing thiol groups .

Preparation Methods

Classical Acylation of Pyrrolidine Derivatives

Reaction Mechanism and Reagents

The most widely reported method involves the acylation of methyl pyrrolidine-2-carboxylate with 3,3-dimethyl-2-oxopentanoyl chloride. This reaction typically employs anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvents, with triethylamine (TEA) or pyridine as catalysts to neutralize HCl byproducts.

Table 1: Representative Reaction Conditions for Acylation

| Parameter | Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Solvent | Anhydrous DCM | 78 | 95 | |

| Catalyst | Triethylamine (2.2 eq.) | 82 | 97 | |

| Temperature | 0°C → RT, 12 h | 75 | 93 | |

| Workup | Aqueous NaHCO₃ extraction | - | - |

Diastereoselective Cyclocondensation Approaches

α-Keto Ester Cyclocondensation

A diastereoselective route involves cyclocondensation of α-keto esters with substituted amines. This three-step process achieves enantiomeric excess (ee) >98% through careful control of stereochemistry:

- Enamine Formation : Reacting methyl 3-oxopentanoate with pyrrolidine in toluene under reflux.

- Cyclization : Using HCl in ethanol to induce ring closure.

- Purification : Column chromatography (hexane:ethyl acetate, 3:1) yields the target compound.

Table 2: Optimization of Cyclocondensation Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent Polarity | Toluene | Maximizes ee |

| Acid Catalyst | HCl (1M in EtOH) | 85% conversion |

| Reaction Time | 6 h at 80°C | 78% yield |

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety. Key advantages include:

- Precise Temperature Control : ±1°C accuracy prevents thermal degradation.

- Automated Quenching : In-line neutralization reduces manual handling risks.

Table 3: Industrial Process Metrics

| Metric | Batch Reactor | Flow Reactor |

|---|---|---|

| Annual Output | 50 kg | 500 kg |

| Purity Consistency | ±3% | ±0.5% |

| Hazardous Waste | 15 L/kg | 2 L/kg |

Catalytic Asymmetric Synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.